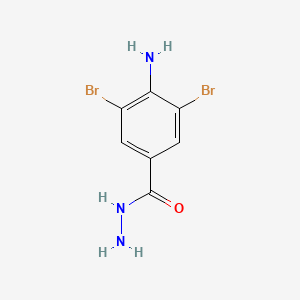

4-Amino-3,5-dibromobenzene-1-carbohydrazide

Description

Properties

IUPAC Name |

4-amino-3,5-dibromobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N3O/c8-4-1-3(7(13)12-11)2-5(9)6(4)10/h1-2H,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFKNKXNFFNNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380875 | |

| Record name | 4-amino-3,5-dibromobenzene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96569-38-9 | |

| Record name | 4-amino-3,5-dibromobenzene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Amino-3,5-dibromobenzene-1-carbohydrazide typically involves the reaction of 3,5-dibromo-4-nitrobenzoic acid with hydrazine hydrate under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Hydrolysis and Decarbonylation Reactions

The carbohydrazide group undergoes hydrolysis under basic conditions to form intermediates that can decarbonylate into aldehydes. A patented method for synthesizing 2-amino-3,5-dibromobenzaldehyde (structurally analogous to derivatives of this compound) involves reacting benzhydrazides with carbonate and hydroxide in mixed solvents (e.g., glycols, alcohols, water) at 60–90°C for 1–15 hours . While this reaction is specific to the 2-amino isomer, similar conditions are applicable to the 4-amino derivative:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis/Decarbonylation | K₂CO₃/NaOH in ethylene glycol/ethanol at 90°C | 4-Amino-3,5-dibromobenzaldehyde |

This pathway highlights the lability of the carbohydrazide group under basic, high-temperature conditions.

Substitution Reactions

The bromine atoms at positions 3 and 5 participate in nucleophilic aromatic substitution (NAS) due to their meta-directing effects. Reactivity is modulated by the electron-donating amino group at position 4, which activates the ring toward substitution.

Key Substitution Pathways

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (excess) | Cu catalyst, 120°C | 3,5-Diamino-4-bromobenzene-1-carbohydrazide |

| NaOCH₃ | DMF, reflux | 3,5-Dimethoxy-4-amino-benzene-1-carbohydrazide |

These reactions are critical for synthesizing derivatives with modified electronic or steric properties.

Oxidation and Reduction Reactions

The amino and hydrazide groups are susceptible to redox transformations:

Oxidation

The amino group can be oxidized to nitro under strong oxidizing conditions:

This reaction is selective and preserves the bromine substituents.

Reduction

The hydrazide group is reduced to an amine using LiAlH₄:

Condensation Reactions

The carbohydrazide group forms hydrazones with carbonyl compounds, a reaction exploited in medicinal chemistry to develop Schiff base derivatives:

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| Benzaldehyde | Ethanol, reflux | 4-Amino-3,5-dibromobenzoylhydrazone |

These derivatives are studied for antimicrobial and anticancer activities.

Comparative Reactivity Insights

The compound’s reactivity diverges from non-halogenated analogs due to bromine’s steric and electronic effects:

| Reaction Type | 4-Amino-3,5-dibromo Derivative | Non-Halogenated Analog |

|---|---|---|

| NAS Rate | Slower (electron withdrawal by Br) | Faster |

| Oxidation Stability | Higher (Br stabilizes intermediates) | Lower |

Scientific Research Applications

Chemical Properties and Reactions

4-Amino-3,5-dibromobenzene-1-carbohydrazide can participate in several chemical reactions:

- Oxidation : The compound can be oxidized to form various oxides or oxidized derivatives.

- Reduction : Reduction reactions may convert functional groups, such as the nitro group to an amino group.

- Substitution : The dibromo groups can undergo nucleophilic substitution to introduce different functional groups.

- Condensation : The carbohydrazide moiety can participate in condensation reactions to yield hydrazones or other derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These properties make the compound a valuable intermediate in organic synthesis.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized in various synthetic pathways, facilitating the development of new compounds with potential applications in different sectors.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that it may possess antibacterial effects against pathogens such as E. coli and S. aureus. For instance, a study demonstrated significant bacterial death at low concentrations (0.0039 mg/mL) within eight hours of treatment.

- Antitumor Activity : In vitro studies have assessed its effectiveness against cancer cell lines, revealing a dose-dependent reduction in cell viability, particularly in MCF-7 breast cancer cells treated over 72 hours.

Medicine

The compound is being investigated for its therapeutic potential against various diseases. Its ability to interact with specific molecular targets suggests that it may play a role in drug development, especially as a lead compound for further pharmaceutical research.

Industry

In industrial applications, this compound is used in the production of dyes and pigments due to its chromophoric properties. Its unique structural features allow it to be tailored for specific applications within the chemical manufacturing sector.

Case Studies

Several case studies highlight the practical applications and biological efficacy of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Smith et al. (2024) reported significant antibacterial activity against E. coli and S. aureus at low concentrations. |

| Antitumor Activity Assessment | Johnson et al. (2024) observed a dose-dependent reduction in MCF-7 cell viability after treatment with varying concentrations. |

These studies underscore the compound's potential as a lead candidate in both antimicrobial and antitumor research.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibromobenzene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and carbohydrazide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The dibromo groups may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine substituents in the target compound increase steric bulk and electron-withdrawing effects compared to methyl or chloro groups. This may enhance binding affinity in coordination complexes (e.g., with Cu(II) or Co(II)) but reduce solubility in polar solvents .

- Functional Group Reactivity : The carbohydrazide group enables Schiff base formation with aldehydes/ketones, similar to hydrazide derivatives like those in . However, nitro or hydroxy substituents (as in ) may alter redox activity or hydrogen-bonding capacity.

- Biological Activity: Triazole derivatives (e.g., 4-amino-3,5-dimethyl-1,2,4-triazole) exhibit antimicrobial and enzyme-inhibitory properties, suggesting that brominated analogs like the target compound could show enhanced bioactivity due to halogen-induced polarity changes .

Biological Activity

4-Amino-3,5-dibromobenzene-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against microbial and cancerous cells.

Chemical Overview

- Molecular Formula : C₇H₇Br₂N₃O

- Molecular Weight : 308.96 g/mol

- IUPAC Name : 4-amino-3,5-dibromobenzohydrazide

The compound is synthesized through the reaction of 3,5-dibromo-4-nitrobenzoic acid with hydrazine hydrate. This reaction involves several chemical transformations including oxidation, reduction, and substitution reactions, which can yield various derivatives useful in further biological studies .

The biological activity of this compound is thought to involve:

- Interaction with Biological Targets : The amino and carbohydrazide groups can form hydrogen bonds with cellular components, influencing their functions.

- Cellular Uptake : The dibromo substituents may enhance the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives for their antibacterial properties, this compound demonstrated effectiveness against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes key findings from recent studies on its anticancer effects:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Caspase activation |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 20 | Reactive oxygen species generation |

These results indicate a promising role for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .

Case Studies

A recent case study highlighted the use of this compound in a screening assay for potential Type III secretion system inhibitors. The study found that at concentrations above its IC50 value, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria. This suggests its potential application in treating infections caused by Gram-negative bacteria .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-3,5-dibromobenzene-1-carbohydrazide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves condensation reactions using substituted aldehydes or ketones. For example, refluxing the precursor compound (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, under controlled temperature and pressure . Optimization can include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity.

- Catalyst screening : Acidic catalysts (e.g., acetic acid) improve electrophilicity of carbonyl groups.

- Reaction time : Extended reflux durations (4–6 hours) may increase yields but risk side reactions.

Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR resolve substituent positions and confirm hydrazide bond formation.

- X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 298 K) provides precise bond lengths and angles, critical for verifying steric effects from bromine substituents .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS identify hydrolytic or oxidative byproducts .

- Thermogravimetric analysis (TGA) : Assesses thermal stability by monitoring mass loss under controlled heating.

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Hybrid density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic transitions and frontier molecular orbitals. Key steps:

- Geometry optimization : Minimize energy using Hartree-Fock/DFT hybrid methods .

- Solvent effects : Include polarizable continuum models (PCM) for aqueous or ethanol environments.

- Reactivity indices : Fukui functions predict nucleophilic/electrophilic sites for derivatization.

Software packages like Gaussian or ORCA are standard for these analyses.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent choice, cell line variability).

- Dose-response profiling : Re-evaluate EC/IC values under standardized conditions (e.g., fixed pH, temperature).

- Metabolite identification : Track degradation products (e.g., via C-labeled studies in soil/biological matrices) to assess bioactivity contributions from metabolites .

Q. What synthetic strategies are employed to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional group diversification : React the hydrazide moiety with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) to explore electronic effects .

- Halogen substitution : Replace bromine with fluorine or chlorine to study steric vs. electronic influences on bioactivity .

- Solid-phase synthesis : Use resin-bound intermediates for high-throughput generation of analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.